molecular formula C11H15N3 B14143416 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine CAS No. 5528-09-6

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine

Katalognummer: B14143416
CAS-Nummer: 5528-09-6
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: HLELOHQPJDTUAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are found in various pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the condensation of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting benzimidazole is then reacted with N,N-dimethylethan-1-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The compound may exert its effects by interfering with the function of microtubules, DNA, or other cellular components, leading to disrupted cellular processes and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
  • 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • 2,6-Bis(1H-imidazol-2-yl)pyridine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its N,N-dimethylethan-1-amine group provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

5528-09-6

Molekularformel

C11H15N3

Molekulargewicht

189.26 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H15N3/c1-14(2)8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI-Schlüssel

HLELOHQPJDTUAB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.